N-methyl-N-[(1S)-1-[(1S,3R,6S,8R,11S,12S,15S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]ethyl]acetamide
Description
N-methyl-N-[(1S)-1-[(1S,3R,6S,8R,11S,12S,15S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]ethyl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of alkaloids and is characterized by its intricate molecular framework, which includes multiple ring systems and functional groups.
Properties
CAS No. |
16974-77-9 |
|---|---|
Molecular Formula |
C28H48N2O |
Molecular Weight |
428.705 |
InChI |
InChI=1S/C28H48N2O/c1-18(30(8)19(2)31)20-11-13-26(6)22-10-9-21-24(3,4)23(29-7)12-14-27(21)17-28(22,27)16-15-25(20,26)5/h18,20-23,29H,9-17H2,1-8H3/t18-,20+,21-,22-,23-,25+,26-,27+,28-/m0/s1 |
InChI Key |
RNEXTVLSSKNSJB-DMEQQSNASA-N |
SMILES |
CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)N(C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-[(1S)-1-[(1S,3R,6S,8R,11S,12S,15S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]ethyl]acetamide typically involves multiple steps, starting from simpler precursor molecules. The synthetic route often includes cyclization reactions, acetylation, and other functional group transformations. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-[(1S)-1-[(1S,3R,6S,8R,11S,12S,15S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-methyl-N-[(1S)-1-[(1S,3R,6S,8R,11S,12S,15S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]ethyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role in drug development and as a lead compound for new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-methyl-N-[(1S)-1-[(1S,3R,6S,8R,11S,12S,15S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]ethyl]acetamide involves its interaction with specific molecular targets and pathways within cells. This compound may exert its effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
- Cycloprotobuxine A
- Cycloprotobuxine B
- Cycloprotobuxine C
Comparison: N-methyl-N-[(1S)-1-[(1S,3R,6S,8R,11S,12S,15S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]ethyl]acetamide is unique due to its specific acetylation at the 21-N position, which may confer distinct chemical and biological properties compared to other cycloprotobuxine derivatives. This modification can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
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